molecular formula C10H12FNO B13137615 (R)-4-Fluoro-2-(pyrrolidin-2-yl)phenol

(R)-4-Fluoro-2-(pyrrolidin-2-yl)phenol

Cat. No.: B13137615
M. Wt: 181.21 g/mol
InChI Key: PIHKPXDJNMQHGB-SECBINFHSA-N
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Description

®-4-Fluoro-2-(pyrrolidin-2-yl)phenol is a compound that features a fluorine atom, a pyrrolidine ring, and a phenol group

Preparation Methods

The synthesis of ®-4-Fluoro-2-(pyrrolidin-2-yl)phenol typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine atom and the phenol group. One common synthetic route involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the fluorine and phenol groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

®-4-Fluoro-2-(pyrrolidin-2-yl)phenol can undergo various chemical reactions, including:

Scientific Research Applications

®-4-Fluoro-2-(pyrrolidin-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-Fluoro-2-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring can enhance binding affinity and selectivity, leading to specific biological effects. The phenol group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar compounds to ®-4-Fluoro-2-(pyrrolidin-2-yl)phenol include:

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

4-fluoro-2-[(2R)-pyrrolidin-2-yl]phenol

InChI

InChI=1S/C10H12FNO/c11-7-3-4-10(13)8(6-7)9-2-1-5-12-9/h3-4,6,9,12-13H,1-2,5H2/t9-/m1/s1

InChI Key

PIHKPXDJNMQHGB-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)F)O

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)O

Origin of Product

United States

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